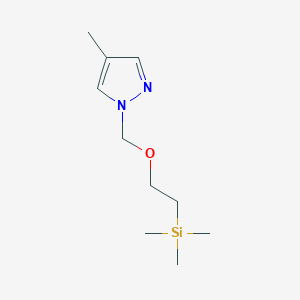
Agn-PC-0JT6PI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Agn-PC-0JT6PI is a chemical compound with a molecular structure that includes a combination of silver and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0JT6PI involves the synthesis of silver nanoparticles embedded in a polymer matrix. One common method is the combination of electrospinning and ultraviolet reduction. In this method, a solution of poly(vinyl alcohol) and silver nitrate is first reduced by ultraviolet light, followed by electrospinning to obtain nanofibers containing silver nanoparticles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using chemical reduction methods. Silver nitrate is reduced using a reducing agent such as glucose or sodium borohydride in the presence of a stabilizing agent like polyvinylpyrrolidone. The resulting silver nanoparticles are then incorporated into a polymer matrix through processes like electrospinning or chemical vapor deposition .
化学反応の分析
Types of Reactions
Agn-PC-0JT6PI undergoes various chemical reactions, including:
Oxidation: Silver nanoparticles can be oxidized to form silver oxide.
Reduction: Silver ions can be reduced to form silver nanoparticles.
Substitution: Silver atoms can be substituted with other metal atoms in the polymer matrix.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as glucose, sodium borohydride, and hydrazine are commonly used.
Substitution: Metal salts like copper sulfate or gold chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Silver oxide (Ag2O)
Reduction: Silver nanoparticles (Ag)
Substitution: Mixed metal nanoparticles (e.g., silver-copper or silver-gold nanoparticles)
科学的研究の応用
Agn-PC-0JT6PI has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Employed in biological imaging and as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Investigated for use in drug delivery systems and wound healing applications.
Industry: Utilized in the production of conductive inks for printed electronics and as a component in sensors and other electronic devices
作用機序
The mechanism of action of Agn-PC-0JT6PI involves the interaction of silver nanoparticles with biological molecules and cells. Silver nanoparticles can generate reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids. This leads to the disruption of cellular functions and ultimately cell death. In addition, silver nanoparticles can interact with bacterial cell membranes, causing structural damage and increased permeability .
類似化合物との比較
Similar Compounds
Silver Pentazolate (AgN5): Contains cyclo-N5 anions and is known for its high energy density and stability under high pressure
Silver Hexazolate (AgN6): Contains both cyclo-N5 anions and N2 diatomic molecules, offering unique structural properties
Uniqueness of Agn-PC-0JT6PI
This compound is unique due to its incorporation of silver nanoparticles within a polymer matrix, which enhances its stability and reactivity. This combination allows for a wide range of applications, from catalysis to antimicrobial treatments, making it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
61142-04-9 |
|---|---|
分子式 |
C12H20BNO |
分子量 |
205.11 g/mol |
IUPAC名 |
diethyl-[2-methyl-3-(1H-pyrrol-2-yl)prop-1-enoxy]borane |
InChI |
InChI=1S/C12H20BNO/c1-4-13(5-2)15-10-11(3)9-12-7-6-8-14-12/h6-8,10,14H,4-5,9H2,1-3H3 |
InChIキー |
XPWYYMUEWFJIBR-UHFFFAOYSA-N |
正規SMILES |
B(CC)(CC)OC=C(C)CC1=CC=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)-](/img/structure/B13934272.png)

![N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B13934285.png)
![4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B13934287.png)


![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)






